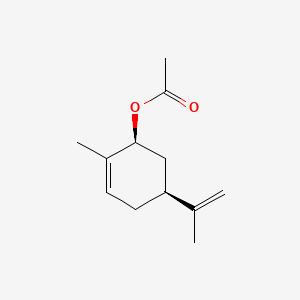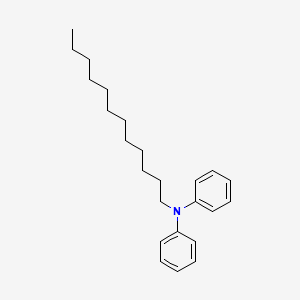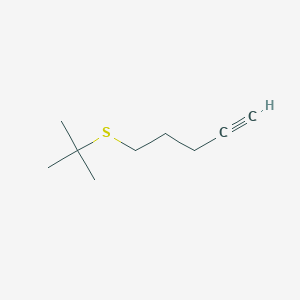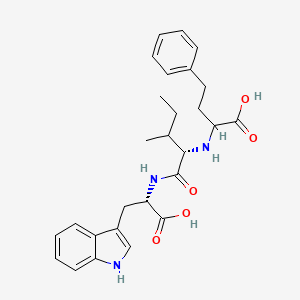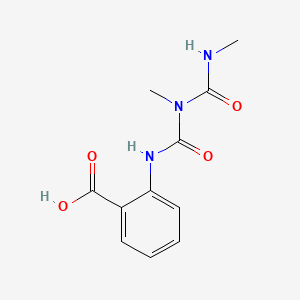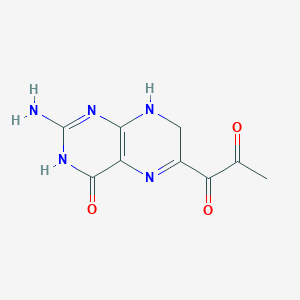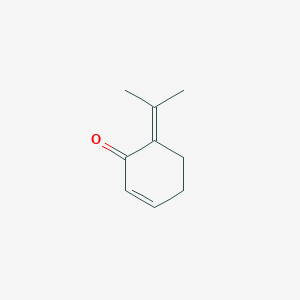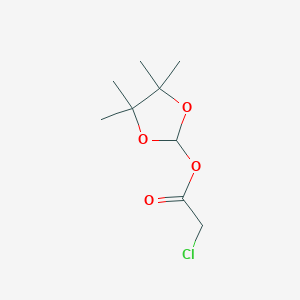![molecular formula C4H2N2OS B14437256 [1,3]Thiazolo[4,5-d][1,3]oxazole CAS No. 80187-07-1](/img/structure/B14437256.png)
[1,3]Thiazolo[4,5-d][1,3]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[4,5-d][1,3]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a larger family of thiazole and oxazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-d][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Thiazolo[4,5-d][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring structure
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[4,5-d][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[4,5-d][1,3]oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring.
Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring.
Thiazolothiazole: Contains two thiazole rings fused together
Uniqueness
[1,3]Thiazolo[4,5-d][1,3]oxazole is unique due to its fused ring structure, which combines the properties of both thiazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
80187-07-1 |
|---|---|
Fórmula molecular |
C4H2N2OS |
Peso molecular |
126.14 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H |
Clave InChI |
OJADJQCOHXOBDN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(O1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





